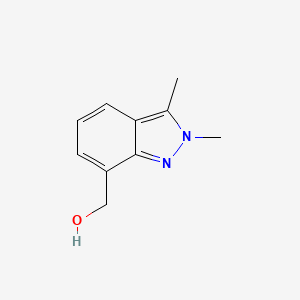

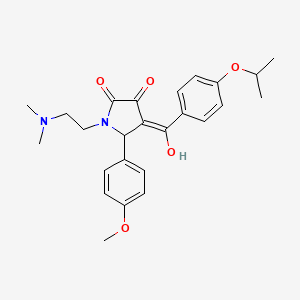

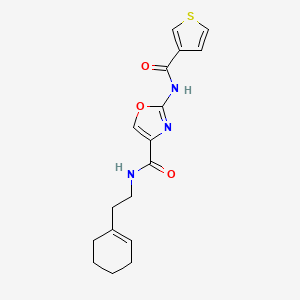

![molecular formula C19H17F2NO4S B2649852 1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705701-58-1](/img/structure/B2649852.png)

1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Physical and Chemical Properties Analysis

Benzofuran compounds are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .Scientific Research Applications

Sigma Ligands Affinity and Selectivity

1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is explored for its affinity and selectivity towards sigma receptors. The introduction of difluorobenzyl groups affects the compound's affinity, particularly towards sigma 2 receptors. This adjustment in chemical structure aims to enhance selectivity and binding affinity, indicating potential applications in studying sigma receptor-mediated physiological and pathological processes. Compounds of this class have been synthesized and evaluated, showing that specific N-substituents and ring substitutions play critical roles in affinity and selectivity for sigma 1 and sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).

Antihypertensive and Diuretic Properties

The structural variant, involving sulfur attached to the nitrogen in the piperidine ring, has exhibited marked antihypertensive and diuretic activities in species-specific models. This suggests its utility in developing therapeutic agents targeting cardiovascular conditions (Klioze & Novick, 1978).

Analytical and Pharmacological Applications

The chemical framework of this compound shares similarities with compounds showing analytical applications, such as voltammetric behavior and potential use in pharmaceutical analysis. These compounds demonstrate antimicrobial activities and can be utilized in the separation or removal of certain metal ions from aqueous solutions, suggesting a broad spectrum of research and application possibilities in both analytical chemistry and microbiology (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).

Potential Imaging Agent for σ1 Receptors

Compounds with the this compound structure are investigated as potential imaging agents for σ1 receptors, offering a promising avenue for the development of diagnostic tools in neurology and oncology. Their high affinity and selectivity towards σ1 receptors, combined with specific binding properties, make them suitable candidates for SPECT tracer development, aimed at imaging σ1 receptors in various organs and the brain (Chen et al., 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1'-[(2,5-difluorophenyl)methylsulfonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO4S/c20-14-5-6-17(21)13(11-14)12-27(24,25)22-9-7-19(8-10-22)16-4-2-1-3-15(16)18(23)26-19/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSUFWPDAADECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)CC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

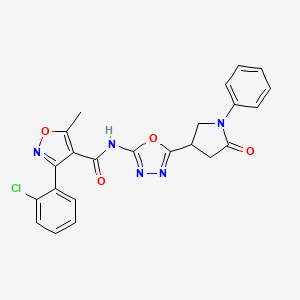

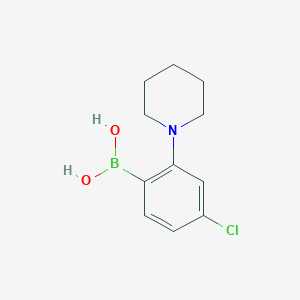

![3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649776.png)

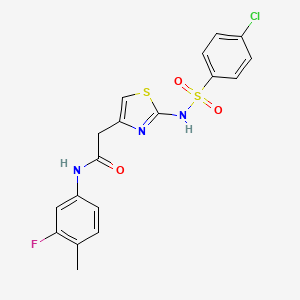

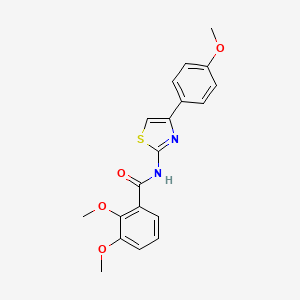

![N-(3,4-dimethoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2649788.png)

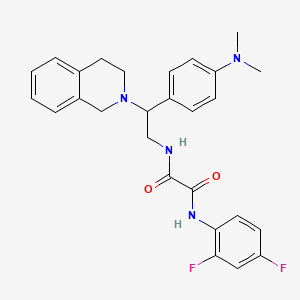

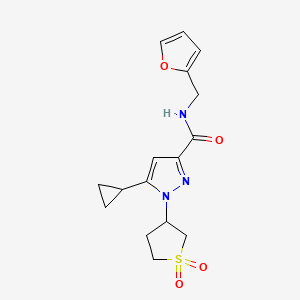

![(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2649790.png)